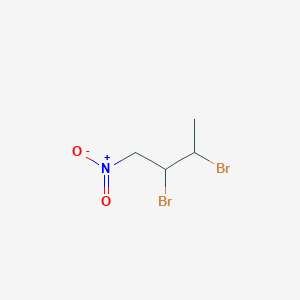
2,3-Dibromo-1-nitrobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-1-nitrobutane is an organic compound with the molecular formula C4H7Br2NO2 It is a derivative of butane, where two bromine atoms are attached to the second and third carbon atoms, and a nitro group is attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromo-1-nitrobutane can be synthesized through a multi-step process. One common method involves the bromination of 1-nitrobutane. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1-nitrobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or nitrate derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2), iron (Fe) or aluminum bromide (AlBr3) as catalysts.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of 2,3-dibromo-1-aminobutane.
Oxidation: Formation of nitroso or nitrate derivatives.
Scientific Research Applications
2,3-Dibromo-1-nitrobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1-nitrobutane involves its interactions with various molecular targets. The nitro group can participate in redox reactions, while the bromine atoms can undergo substitution reactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules, such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromobutane: Lacks the nitro group, making it less reactive in redox reactions.
1-Nitrobutane: Lacks the bromine atoms, resulting in different substitution reaction pathways.
2,3-Dichloro-1-nitrobutane: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and physical properties.
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological systems .
Properties
CAS No. |
62545-04-4 |
|---|---|
Molecular Formula |
C4H7Br2NO2 |
Molecular Weight |
260.91 g/mol |
IUPAC Name |
2,3-dibromo-1-nitrobutane |
InChI |
InChI=1S/C4H7Br2NO2/c1-3(5)4(6)2-7(8)9/h3-4H,2H2,1H3 |
InChI Key |
VCGXIHSGODTBDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C[N+](=O)[O-])Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















